molecular formula C10H13ClN2O3 B2483892 Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate CAS No. 2490413-04-0

Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate

Cat. No.: B2483892
CAS No.: 2490413-04-0
M. Wt: 244.68
InChI Key: LPTCGWKUKVIGDM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate typically involves the reaction of 4-chloro-6-oxopyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.

    Hydrolysis Products: Carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The chloro group and the pyrimidine ring play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound can also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl bromoacetate

Uniqueness

Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate is unique due to the presence of both the tert-butyl ester and the chloro-substituted pyrimidine ring.

Properties

IUPAC Name

tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)5-13-6-12-7(11)4-8(13)14/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTCGWKUKVIGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC(=CC1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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